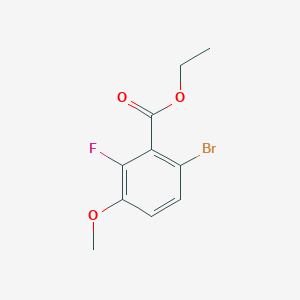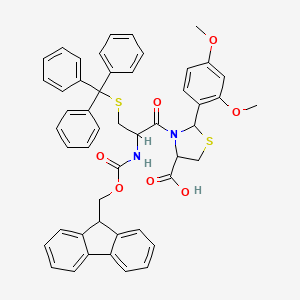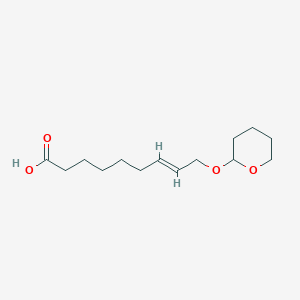
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid, also known as 9-THP-7-NON, is a naturally occurring fatty acid found in a variety of plants and animals. It is a member of the omega-7 family and is a polyunsaturated fatty acid (PUFA). 9-THP-7-NON has been studied extensively in recent years due to its potential health benefits. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties, making it a promising target for further research.
Mecanismo De Acción
The exact mechanism of action of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of inflammatory mediators. It is also believed to modulate the expression of genes involved in cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, regulate lipid metabolism, and modulate gene expression. In addition, it has been shown to have anti-oxidative and anti-cancer properties. It has also been shown to reduce the risk of cardiovascular disease and obesity, and to improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid in laboratory experiments has a number of advantages. It is a naturally occurring fatty acid, so it is readily available and can be synthesized in a laboratory. It is also relatively stable, making it suitable for long-term experiments. However, there are some limitations to its use in laboratory experiments. It is not water-soluble, so it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, making it difficult to work with in certain experiments.
Direcciones Futuras
The potential of (7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid is only beginning to be explored. There are a number of potential future directions for research into this fatty acid. These include further exploration of its anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its potential to modulate gene expression and improve glucose tolerance. In addition, further research is needed to explore its potential for use in the treatment and prevention of a number of diseases and conditions, including cardiovascular disease, obesity, diabetes, and cancer.
Métodos De Síntesis
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid can be synthesized from linoleic acid, an omega-6 fatty acid, via a two-step process. The first step involves the conversion of linoleic acid to this compound through the action of a lipoxygenase enzyme. The second step involves the conversion of this compound to this compound glyceride, which is the form found in nature. This process can be done in a laboratory using a variety of methods, such as chemical synthesis, enzymatic synthesis, or biotechnological synthesis.
Aplicaciones Científicas De Investigación
(7E)-9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonenoic acid has been studied extensively in recent years due to its potential health benefits. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has been studied in a number of different models, including cell cultures, animal models, and human clinical trials. In addition, this compound has been tested in a variety of diseases and conditions, including cardiovascular disease, obesity, diabetes, and cancer.
Propiedades
IUPAC Name |
(E)-9-(oxan-2-yloxy)non-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h4,7,14H,1-3,5-6,8-12H2,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQEWYBIRMAEK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC=CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC/C=C/CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

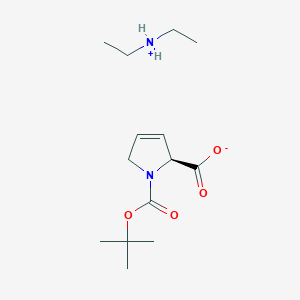
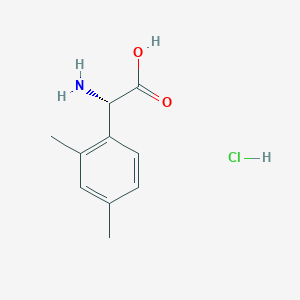
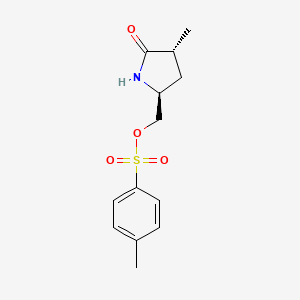
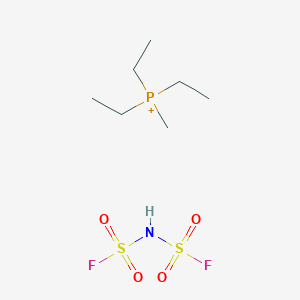
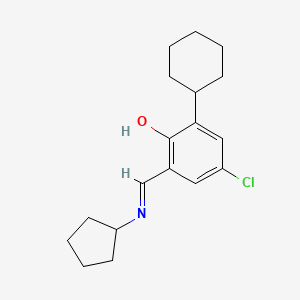
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
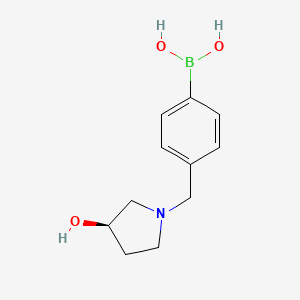
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
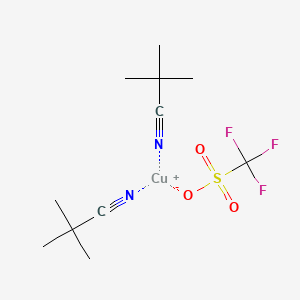
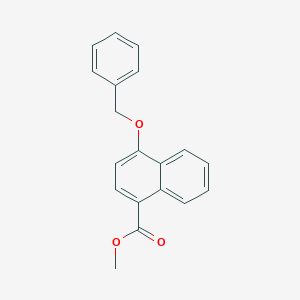
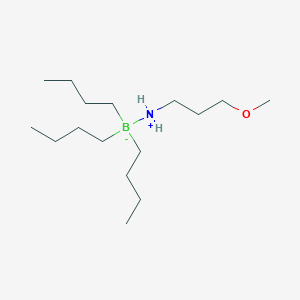
![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)
